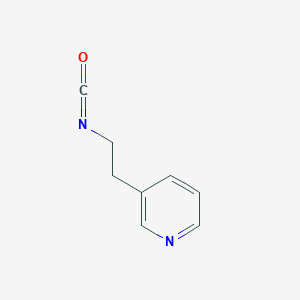

3-(2-Isocyanatoethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Isocyanatoethyl)pyridine is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features an isocyanate group (-N=C=O) attached to an ethyl chain, which is further connected to the pyridine ring. This structure imparts unique reactivity and properties to the compound, making it valuable in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isocyanatoethyl)pyridine typically involves the reaction of 3-(2-aminoethyl)pyridine with phosgene or its derivatives such as diphosgene or triphosgene. The reaction is carried out in the presence of a tertiary amine, which acts as an acid scavenger. The general reaction scheme is as follows:

3-(2-aminoethyl)pyridine+phosgene→this compound+HCl

The reaction is usually conducted under mild conditions, with the temperature maintained at around 0-5°C to prevent the decomposition of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phosgene to a solution of 3-(2-aminoethyl)pyridine in an inert solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Isocyanatoethyl)pyridine undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.

Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.

Polymerization: The compound can participate in polymerization reactions to form polymers with pendant isocyanate groups.

Common Reagents and Conditions

Alcohols: React with the isocyanate group to form urethanes under mild conditions.

Amines: React with the isocyanate group to form ureas, typically at room temperature.

Thiols: React with the isocyanate group to form thioureas, often in the presence of a base.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Thioureas: Formed from the reaction with thiols.

Applications De Recherche Scientifique

3-(2-Isocyanatoethyl)pyridine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers. Its reactivity with nucleophiles makes it valuable in the preparation of various functionalized materials.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or thiourea linkages.

Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors that target specific enzymes or receptors.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong covalent bonds with various substrates.

Mécanisme D'action

The mechanism of action of 3-(2-Isocyanatoethyl)pyridine primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic groups, such as hydroxyl, amino, and thiol groups, present in other molecules. This reactivity allows the compound to modify the structure and function of biomolecules, polymers, and other materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic groups present in the reacting molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Isocyanatoethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

2-Isocyanatoethylpyridine: Isomer with the isocyanate group attached to the second position of the ethyl chain.

4-(2-Isocyanatoethyl)pyridine: Isomer with the isocyanate group attached to the fourth position of the ethyl chain.

Uniqueness

3-(2-Isocyanatoethyl)pyridine is unique due to the presence of both the isocyanate group and the pyridine ring. The pyridine ring imparts additional reactivity and coordination properties, making the compound more versatile in chemical synthesis and applications compared to its benzene analogs. The position of the isocyanate group also influences the reactivity and the types of reactions the compound can undergo, distinguishing it from other isomers.

Activité Biologique

3-(2-Isocyanatoethyl)pyridine is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The biological activity of this compound has garnered interest due to its structural features, which may interact with various biological targets. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

- Chemical Formula : C₉H₈N₂O

- CAS Number : 120877-65-8

- Molecular Weight : 162.17 g/mol

The biological activity of this compound is primarily attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles, such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function, potentially resulting in various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The compound appears to trigger apoptosis through pathways involving caspase activation and mitochondrial dysfunction.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Cytotoxic Effects :

- A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency.

- Mechanistic studies revealed that the compound activates apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

-

Antimicrobial Activity Assessment :

- In a screening of various compounds for antimicrobial efficacy, this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- The study suggested that the compound's isocyanate group plays a crucial role in its interaction with bacterial cell components.

Data Summary Table

Propriétés

IUPAC Name |

3-(2-isocyanatoethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHCVNVFOZITKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.